molecular formula C9H10ClNO3S B1275481 4-(Acetamidomethyl)benzene-1-sulfonyl chloride CAS No. 28073-51-0

4-(Acetamidomethyl)benzene-1-sulfonyl chloride

Cat. No.: B1275481
CAS No.: 28073-51-0
M. Wt: 247.7 g/mol
InChI Key: WRGHKTBZVWARIA-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Acetamidomethyl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino groups in proteins and enzymes. This compound interacts with enzymes such as proteases and kinases, modifying their activity by forming stable sulfonamide linkages. These interactions can inhibit or activate the enzymes, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets . Additionally, this compound can affect cellular processes such as apoptosis and cell proliferation by interacting with proteins involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to changes in their structure and function. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. In some cases, it can also activate enzymes by stabilizing their active form . The binding interactions of this compound with proteins are highly specific and depend on the presence of accessible amino groups .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in experiments. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies are less well-documented but may include sustained inhibition or activation of target enzymes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may result in subtle changes in enzyme activity and cellular processes, while higher doses can lead to more pronounced effects, including toxicity. Threshold effects have been observed, where a certain concentration is required to achieve a measurable impact on biological systems . At high doses, adverse effects such as tissue damage and systemic toxicity have been reported .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in amino acid metabolism, resulting in altered concentrations of specific amino acids . The compound’s interactions with cofactors such as adenosine triphosphate can also influence its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells depend on the presence of binding proteins that facilitate its transport . The distribution of this compound in tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and activity . The specific localization of this compound within cells can impact its function and the biochemical processes it influences .

Properties

IUPAC Name

4-(acetamidomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGHKTBZVWARIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396338
Record name 4-(Acetamidomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28073-51-0
Record name 4-(Acetamidomethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetamidomethyl)benzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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